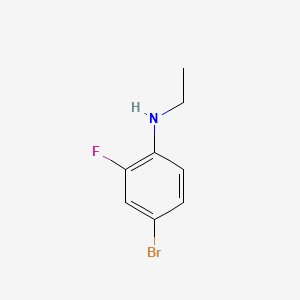

4-Bromo-N-ethyl-2-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

4-bromo-N-ethyl-2-fluoroaniline |

InChI |

InChI=1S/C8H9BrFN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |

InChI Key |

GUPZNDCSKKVLCR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Contextualization Within Halogenated Aniline and Fluorinated Organic Chemistry

4-Bromo-N-ethyl-2-fluoroaniline belongs to the class of halogenated anilines, which are aromatic amines substituted with one or more halogen atoms. Halogenated aromatic rings are fundamental structural motifs in organic chemistry, primarily because aryl halides are crucial synthetic intermediates for cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. The presence of both a bromine and a fluorine atom on the aniline (B41778) ring of this compound provides distinct reactivity and modulates the electronic properties of the molecule.

The fluorine atom, being the most electronegative element, imparts unique characteristics to organic molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound in a pharmaceutical context. Furthermore, the introduction of fluorine can significantly alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation and binding affinity to biological targets. In materials science, fluorination can lead to desirable properties such as increased thermal stability and altered electronic characteristics.

The N-ethyl group classifies the compound as a secondary aniline. N-alkylation of anilines is a critical transformation in organic synthesis, as it is widely used in the preparation of dyes, agrochemicals, and pharmaceuticals. The ethyl group can influence the compound's solubility, lipophilicity, and steric profile, which are important considerations in drug design and materials development.

Rationale for Comprehensive Research on 4 Bromo N Ethyl 2 Fluoroaniline

The primary driver for research into 4-Bromo-N-ethyl-2-fluoroaniline stems from its potential as a highly functionalized intermediate in the synthesis of more complex and high-value molecules. Its parent compound, 4-bromo-2-fluoroaniline (B1266173), is a known precursor in the synthesis of various biologically active compounds. For instance, 4-bromo-2-fluoroaniline is used in the preparation of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for synthesizing compounds with potential therapeutic applications. researchgate.net It has also been utilized in the synthesis of boronic acid derivatives for use in ultraviolet-visible titration. chemicalbook.com

The addition of an N-ethyl group to the 4-bromo-2-fluoroaniline scaffold provides a strategic modification that can fine-tune the properties of the final products. This N-alkylation can be a key step in building specific molecular architectures required for targeted biological activity or material properties. Therefore, comprehensive research into the synthesis, properties, and reactivity of this compound is crucial for expanding the synthetic toolbox available to chemists and enabling the development of novel compounds.

Overview of Advanced Methodologies and Research Trajectories

Regioselective Synthesis Strategies for Substituted Anilines

The construction of this compound typically involves a stepwise approach, where the substituents are introduced onto an aniline or pre-aniline framework with high control over their position. This requires a toolbox of regioselective reactions. The synthesis often begins with a commercially available precursor like 2-fluoroaniline, followed by sequential bromination and N-ethylation.

Targeted Bromination Approaches

Achieving the desired 4-bromo substitution pattern on a 2-fluoroaniline scaffold is a critical step. The fluorine and amino groups direct electrophilic substitution, but achieving high selectivity for the para-position relative to the amino group, while avoiding di- or tri-bromination, requires carefully chosen conditions.

Several methods have been developed for the regioselective bromination of anilines. commonorganicchemistry.com N-Bromosuccinimide (NBS) is a common reagent for electrophilic aromatic bromination. thieme-connect.comorganic-chemistry.org Solid-state bromination of substituted anilines with NBS has been shown to yield exclusively nuclear brominated products, with reactivity and selectivity dependent on reaction time and temperature. rsc.orgrsc.org For 2-fluoroaniline, bromination with molecular bromine in the presence of a quaternary ammonium bromide catalyst in an inert solvent has been reported to produce 4-bromo-2-fluoroaniline in high yield and selectivity. google.com Another approach involves using low temperatures (-23°C to -34°C) to ensure selective bromination at the 4-position with minimal formation of dibrominated byproducts. google.com

Copper-catalyzed methods offer a practical route for the regioselective bromination of free anilines. thieme-connect.com Treatment of anilines with sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O) allows for highly selective monobromination. thieme-connect.comsci-hub.se This method has been successfully applied to 2-fluoroaniline, yielding the desired 4-bromo-2-fluoroaniline. thieme-connect.comsci-hub.se The use of ionic liquids as solvents in conjunction with copper(II) bromide (CuBr₂) can also achieve high yields and high regioselectivity for para-bromination under mild conditions. beilstein-journals.org

| Method | Reagents | Key Features | Reference(s) |

| Catalytic Bromination | Br₂, Quaternary ammonium bromide | High yield and selectivity; can be run continuously. | google.com |

| Low-Temp Bromination | Brominating agent (e.g., Br₂) | Low temperature (-23 to -34°C) minimizes byproducts. | google.com |

| Copper-Catalyzed | NaBr, Na₂S₂O₈, cat. CuSO₄ | Practical, excellent monobromination selectivity. | thieme-connect.comsci-hub.se |

| Ionic Liquid Medium | CuBr₂, Ionic Liquid | High yield, high para-selectivity, mild conditions. | beilstein-journals.org |

| NBS Bromination | N-Bromosuccinimide (NBS) | Common brominating agent, can be used in solid-state reactions. | thieme-connect.comrsc.orgrsc.org |

Stereoselective N-Ethylation Techniques

The introduction of the ethyl group onto the nitrogen atom of 4-bromo-2-fluoroaniline presents the challenge of achieving selective N-monoalkylation while avoiding the formation of the N,N-diethyl tertiary amine. While the term "stereoselective" is not strictly applicable here as the nitrogen is achiral, the chemoselectivity of the process is paramount.

Catalytic N-alkylation of anilines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a green and efficient strategy. nih.govrsc.org This reaction is often catalyzed by transition metal complexes based on iridium, ruthenium, nickel, or palladium. nih.govrsc.orgacs.orgacs.org For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity for the N-alkylation of various anilines with alcohols. nih.gov Nickel-based catalysts, which are more cost-effective, have also been developed. Heterogeneous catalysts like nickel nanoparticles on alumina (B75360) supports can effectively catalyze the N-alkylation of anilines with both benzyl (B1604629) and aliphatic alcohols. colab.ws The use of ionic liquids can also facilitate selective N-monoalkylation of anilines with alkyl halides.

| Catalyst System | Alkylating Agent | Key Features | Reference(s) |

| NHC-Ir(III) Complexes | Alcohols | High activity for a broad range of anilines and alcohols. | nih.gov |

| Ni/θ-Al₂O₃ | Alcohols | Reusable heterogeneous catalyst, works under additive-free conditions. | colab.ws |

| Raney Nickel | Alcohols | Classic heterogeneous catalyst for N-alkylation. | acs.org |

| Ionic Liquid (Solvent) | Alkyl Halides | Simple and efficient method for N-monoalkylation. |

Fluorination Pattern Control

The position of the fluorine atom is a key determinant of the molecule's properties. Controlling the fluorination pattern is typically achieved by selecting a starting material that already contains fluorine in the desired position. For the synthesis of this compound, 2-fluoroaniline is the logical and readily available precursor.

General methods for preparing fluorinated anilines often start with a fluorinated aromatic compound which is then nitrated and subsequently reduced. google.com For example, 2,4-difluoroaniline (B146603) can be obtained from 1,3-difluorobenzene (B1663923) through this sequence. google.com

Another powerful industrial method is the Halex (halogen exchange) process, where chloro-substituted aromatic compounds are converted to their fluoro-analogues using a fluoride (B91410) source like potassium fluoride at high temperatures in a polar aprotic solvent. wikipedia.orgacsgcipr.org This reaction is particularly effective for aryl chlorides activated by electron-withdrawing groups, such as a nitro group. google.comwikipedia.org The resulting fluoronitroarene can then be reduced to the corresponding fluoroaniline. wikipedia.org

Multicomponent Reactions and Cascade Processes in this compound Synthesis

While the synthesis of this compound is often linear, modern synthetic chemistry increasingly employs multicomponent reactions (MCRs) and cascade processes to build molecular complexity in a single pot, enhancing efficiency and atom economy. advion.comresearchgate.netnih.gov

MCRs bring together three or more reactants in a single operation to form a product that contains portions of all starting materials. researchgate.net For example, polysubstituted anilines can be synthesized via a four-component reaction of an aldehyde, a ketone, and two equivalents of malononitrile, catalyzed by silica (B1680970) nanoparticles. advion.comresearchgate.net Another one-step MCR can produce N-monosubstituted or N,N-disubstituted aniline derivatives from a nonenolizable aldehyde, cyclohex-2-enone, and an amine. acs.org

Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. acs.orgnih.gov These can be triggered by a single catalytic event. For instance, aniline-promoted cascade reactions of 2-hydroxycinnamaldehydes with various nucleophiles can lead to diverse heterocyclic structures. nih.gov Rhodium(III)-catalyzed cascade reactions of N-aryl amidines with CF₃-ynones have been used to synthesize functionalized quinolines through a sequence of C–H/N–H/C–N/C–C bond cleavages and formations. rsc.org While a direct MCR or cascade synthesis of this compound is not prominently reported, these methodologies offer powerful strategies for the synthesis of its complex analogues.

Catalytic Approaches to Aniline Functionalization

Catalytic methods, particularly those involving transition metals, are indispensable for the functionalization of the aniline core, allowing for the synthesis of a vast array of analogues. thieme-connect.comresearchgate.netbath.ac.uk These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are highly applicable to the derivatization of haloanilines like 4-bromo-2-fluoroaniline. nih.govlibretexts.orgacs.org The bromine atom in 4-bromo-2-fluoroaniline serves as an excellent handle for such transformations.

Palladium-catalyzed reactions are particularly prominent. libretexts.org

Suzuki-Miyaura Coupling: Reacts the bromo-substituted aniline with an organoboron reagent to form a new C-C bond, enabling the synthesis of biaryl compounds. libretexts.org

Heck Reaction: Couples the bromo-aniline with an alkene to introduce a vinyl substituent. libretexts.org

Sonogashira Coupling: Forms a C-C bond between the bromo-aniline and a terminal alkyne. libretexts.org

Buchwald-Hartwig Amination: This C-N coupling reaction can be used to synthesize more complex secondary or tertiary anilines, although in the context of creating analogues of the title compound, it would typically be used on a different aryl halide coupling with an N-ethylaniline derivative. nih.govlibretexts.org

Stille and Negishi Couplings: Utilize organotin and organozinc reagents, respectively, to form C-C bonds. libretexts.org

Beyond palladium, catalysts based on copper , rhodium , and other metals are also crucial. Copper-catalyzed amination is a classic method for forming C-N bonds with bromoarenes. nih.gov Rhodium and Ruthenium are often employed in C-H functionalization reactions, which allow for the direct conversion of C-H bonds on the aniline ring into new bonds, often guided by a directing group on the nitrogen. thieme-connect.comresearchgate.netacs.org These catalytic tools provide a modular approach to rapidly generate libraries of this compound analogues with diverse functionalities for further research.

| Coupling Reaction | Reactants | Bond Formed | Catalyst (Typical) | Reference(s) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | C(sp²)-C(sp²) | Palladium | libretexts.org |

| Heck | Alkene | C(sp²)-C(sp²) | Palladium | libretexts.org |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Palladium/Copper | libretexts.org |

| Buchwald-Hartwig | Amine | C(sp²)-N | Palladium | nih.govlibretexts.org |

| Copper-Catalyzed Amination | Amine | C(sp²)-N | Copper | nih.gov |

Organocatalysis in Direct Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the direct functionalization of anilines and their derivatives. These methods avoid the use of often toxic and expensive metal catalysts.

One innovative approach involves the use of a catalytic electron donor-acceptor (EDA) complex for visible-light-driven reactions. nih.govacs.org In this system, an aniline derivative acts as the electron donor, forming a photoactive complex with a catalytic acceptor. nih.govacs.org This complex can then react with other molecules, such as activated alkenes, to form new carbon-carbon bonds under mild, photochemical conditions. nih.gov The catalytic acceptor is regenerated by an oxidant, often atmospheric oxygen, making the process highly efficient. acs.org For instance, the annulation reaction between N,N-dialkyl anilines and N-aryl-substituted maleimides proceeds in good yields, with fluoro-substituted maleimides providing the desired products in yields as high as 74%. acs.org

Chiral phosphoric acids represent another class of highly effective organocatalysts for the direct and asymmetric functionalization of anilines. nih.gov These catalysts have been successfully employed in enantioselective [3+2] cascade annulations of simple anilines with pyrazolinone ketimines. nih.gov This method allows for the direct construction of complex chiral molecules containing a substituted aniline core with excellent yields and high enantioselectivity. nih.gov Such strategies highlight the potential of organocatalysis to directly transform simple anilines into high-value, optically active products. nih.gov

Table 1: Examples of Organocatalytic Direct Functionalization of Aniline Analogues

| Catalyst Type | Reaction | Substrate Example | Product Type | Yield | Reference |

| Dibenzoylethylene Derivative | Visible-light-driven [4+2] annulation | N,N-dimethylaniline & N-(4-fluorophenyl)maleimide | Tetrahydroquinoline | 74% | acs.org |

| Chiral Phosphoric Acid | Asymmetric [3+2] cascade cyclization | Aniline & Pyrazolinone ketimine | Tetrahydroindole pyrazolinone | Excellent | nih.gov |

| Brønsted Acid (TfOH) | Metal-free cyclization | N-alkyl aniline & Arylacetylene | Quinoline | up to 83% | rsc.org |

Sustainable Synthesis and Green Chemistry Principles

The integration of green chemistry principles into synthetic routes is a paramount goal in modern chemical manufacturing. This involves designing processes that reduce waste, conserve energy, and use renewable resources. For a molecule like this compound, this means focusing on solvent-free conditions and maximizing atom economy.

Solvent-free synthesis offers significant environmental benefits by eliminating volatile organic compounds (VOCs), which are often hazardous and difficult to recycle. Mechanochemistry, using methods like ball milling, provides a powerful solvent-free alternative. For example, the synthesis of diimides from anilines and anhydrides can be achieved in 15 minutes with yields of 95-99% using a ball mill, compared to a 6-hour reflux in a solvent for the conventional method. mdpi.com Similarly, Brønsted acidic ionic liquids have been used as catalysts for the Friedel-Crafts reaction between anilines and aldehydes under solvent-free conditions, producing triarylmethanes in excellent yields (up to 99%). nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. primescholars.com A Diels-Alder reaction, for example, can be a highly atom-efficient process for constructing cyclic structures. primescholars.com Gold-catalyzed three-component reactions have been developed to synthesize substituted anilines from an aminoacetoaldehyde acetal (B89532) and two different alkynes in a modular fashion, demonstrating a sophisticated, atom-economical approach to complex aniline derivatives. rsc.org Another strategy involves the direct synthesis of quinolines from o-nitrotoluenes and olefins, which provides an atom-economical pathway without the need for transition metal catalysis. rsc.org

Table 2: Comparison of Sustainable Synthetic Methods for Aniline Analogues

| Method | Key Principle | Conditions | Typical Yield | Byproducts | Reference |

| Mechanosynthesis | Solvent-Free | Ball mill, 15 min | 95-99% | Minimal | mdpi.com |

| Ionic Liquid Catalysis | Solvent-Free | 80 °C, 1.5 h | up to 99% | Minimal | nih.gov |

| Gold-Catalyzed MCR | Atom Economy | Au(I) catalyst | High | Minimal | rsc.org |

| Cesium-Catalyzed Cycloaddition | Atom Economy | Cs catalyst, mild conditions | Good to High | Minimal | rsc.org |

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of anilines, nitroreductase (NR) enzymes are particularly valuable. nih.gov These enzymes can selectively reduce the nitro group of a precursor, such as 4-bromo-2-fluoro-1-nitrobenzene, to the corresponding amine (4-bromo-2-fluoroaniline). nih.govchemicalbook.com

This biocatalytic reduction presents several advantages over conventional methods that often rely on metal catalysts (e.g., Palladium on carbon) and high-pressure hydrogen gas. nih.gov The enzymatic reaction proceeds with high chemoselectivity, even in the presence of functional groups like halides that are labile under typical hydrogenation conditions. nih.gov A key challenge in biocatalysis is the need for expensive cofactors like NADPH. This is overcome by using a cofactor recycling system, for example, by coupling the reaction with a glucose dehydrogenase (GDH) enzyme that regenerates the NADPH. nih.gov Furthermore, these processes can be adapted for continuous flow manufacturing, significantly improving productivity and simplifying downstream processing, as the aniline product can often be easily extracted from the aqueous phase. nih.gov

Table 3: Key Features of Biocatalytic Aniline Synthesis

| Feature | Description | Advantage | Reference |

| Enzyme | Nitroreductase (NR) | Selectively reduces aryl nitro groups. | nih.gov |

| Substrate | Nitroaromatic compound (e.g., 4-bromo-2-fluoro-1-nitrobenzene) | Readily available starting material. | nih.govchemicalbook.com |

| Conditions | Aqueous buffer, ambient temperature and pressure | Avoids high-pressure H₂ and precious-metal catalysts. | nih.gov |

| Cofactor System | NADPH with GDH for recycling | Reduces cost and enables catalytic use of the cofactor. | nih.gov |

| Process | Batch or continuous flow | Continuous flow offers high productivity and easy product separation. | nih.gov |

Process Optimization and Scalability Considerations

For the synthesis of N-alkylated anilines, a significant challenge is controlling the selectivity between mono- and di-alkylation. jocpr.com The choice of catalyst and reaction conditions is crucial. For instance, using zeolite catalysts at high temperatures (250-350 °C) can selectively produce N-alkylanilines from anilines and alcohols in the vapor phase. google.com The development of catalyst- and additive-free methods, such as the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, is particularly attractive for scale-up due to its operational simplicity and reduced downstream processing requirements. beilstein-journals.org

Process optimization involves systematically studying variables such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize impurities. Design of Experiments (DoE) is a statistical tool often employed to efficiently map the reaction landscape and identify optimal conditions. acs.org For example, screening different solvents, nitrogen sources, and additives is a common first step in developing a practical synthesis. acs.org The ability to recycle the catalyst, as demonstrated with Pd/C in some aniline syntheses, is a critical economic and environmental consideration for large-scale production. bohrium.com Furthermore, transitioning from traditional batch processing to continuous flow systems, as highlighted in biocatalytic methods nih.gov, can offer superior control over reaction parameters, improved safety, and higher throughput, making it a key strategy for scalable and efficient manufacturing of fine chemicals like this compound.

Table 4: Parameters for Process Optimization and Scale-Up

| Parameter | Consideration for Scale-Up | Impact | Example Reference |

| Catalyst | Cost, activity, stability, and recyclability. | Directly affects process economics and waste generation. | google.combohrium.com |

| Solvent | Environmental impact, safety, ease of removal and recycling. | Influences reaction rate, selectivity, and greenness. | rsc.orgacs.org |

| Temperature & Pressure | Energy consumption and equipment requirements. | Controls reaction kinetics and selectivity; harsh conditions increase cost. | google.com |

| Reaction Time | Throughput and reactor occupancy. | Shorter times increase productivity. | mdpi.combeilstein-journals.org |

| Downstream Processing | Product isolation and purification methods. | Simpler purification (e.g., crystallization vs. chromatography) reduces cost and waste. | nih.govbeilstein-journals.org |

| Process Type | Batch vs. Continuous Flow | Continuous flow can offer better control, safety, and efficiency. | nih.gov |

Carbon-Halogen Bond Reactivity (C-Br and C-F)

The benzene (B151609) ring of this compound is substituted with both a bromine and a fluorine atom. The differing electronegativities and bond strengths of the C-Br and C-F bonds suggest that they will exhibit distinct reactivities.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. byjus.comwikipedia.org It typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org In this compound, the N-ethylamino group is an electron-donating group, which generally disfavors SNAr reactions.

However, the presence of the fluorine atom, a highly electronegative though poor leaving group in SN2 reactions, can increase the rate of nucleophilic aromatic substitution by activating the ring towards attack. masterorganicchemistry.comyoutube.com The rate-determining step in SNAr is often the nucleophilic attack itself, and the strong inductive effect of fluorine makes the carbon to which it is attached more electrophilic. youtube.com Therefore, it is plausible that under forcing conditions with a strong nucleophile, substitution could occur. Given the relative leaving group abilities in SNAr reactions (F > Cl > Br > I), the C-F bond is surprisingly more labile than the C-Br bond in many cases. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Predicted Major Product | Plausibility |

| Nucleophilic Substitution | Sodium methoxide, high temperature | 4-Bromo-2-methoxy-N-ethylaniline | Low to moderate |

| Nucleophilic Substitution | Ammonia or amines, high pressure/temperature | 4-Bromo-N-ethyl-benzene-1,2-diamine derivative | Low |

Reductive Dehalogenation Studies

Reductive dehalogenation is a valuable method for the selective removal of halogen atoms. The C-Br bond is significantly weaker than the C-F bond, and therefore, selective reduction of the C-Br bond is highly feasible. Catalytic hydrogenation is a common method for this transformation, often employing a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgresearchwithrutgers.comsci-hub.se This method is known for its high selectivity in removing bromo groups in the presence of other reducible functionalities and chloro or fluoro groups. organic-chemistry.orgresearchgate.net

Alternative methods for reductive debromination include the use of visible-light-activated photoredox catalysts, which can offer mild and selective dehalogenation. acs.org

| Reaction | Reagents and Conditions | Predicted Major Product | Key Feature |

| Catalytic Hydrogenation | H2, 10% Pd/C, NaHCO3, Methanol, RT | N-Ethyl-2-fluoroaniline | Selective C-Br bond cleavage sci-hub.se |

| Photoredox Catalysis | Ru(bpy)3Cl2, iPr2NEt, HCO2H, visible light | N-Ethyl-2-fluoroaniline | Mild, tin-free reduction acs.org |

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a key site for a variety of chemical transformations, including electrophilic aromatic substitution and N-functionalization.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The N-ethylamino group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. The fluorine atom is a deactivating group but is also ortho, para-directing. The bromine atom is also a deactivating, ortho, para-director. The directing effects of these substituents must be considered to predict the regioselectivity of EAS reactions.

The powerful activating effect of the N-ethylamino group will dominate the regioselectivity. The positions ortho to the amine (positions 3 and 5) and para to the amine (position 1, already occupied by fluorine) are the most activated. The position para to the bromine is occupied by the fluorine. The positions ortho to the fluorine are occupied by the amine and bromine. The position ortho to the bromine is occupied by the fluorine. Therefore, electrophilic attack is most likely to occur at the positions ortho to the strongly activating N-ethylamino group, which are positions 3 and 5. Position 3 is sterically hindered by the adjacent fluorine atom, so position 5 is the most probable site for electrophilic substitution.

| EAS Reaction | Reagent | Predicted Major Product |

| Nitration | HNO3, H2SO4 | 4-Bromo-N-ethyl-2-fluoro-5-nitroaniline |

| Halogenation | Br2, FeBr3 | 4,5-Dibromo-N-ethyl-2-fluoroaniline |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(5-Bromo-4-ethylamino-2-fluorophenyl)ethanone |

N-Functionalization and Derivatization Reactions

The secondary amine functionality is readily derivatized. Common reactions include acylation and alkylation.

N-Acylation: The N-ethylamino group can be acylated using acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. libretexts.org This reaction is typically high-yielding and can be used to protect the amine or to introduce new functional groups. researchgate.netjocpr.com Catalyst-free conditions have also been developed for N-acylation. researchgate.net

N-Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides, though this can be challenging due to the potential for over-alkylation. tandfonline.comresearchgate.net More modern methods, such as the "borrowing hydrogen" strategy using alcohols as alkylating agents in the presence of a metal catalyst, offer a more atom-economical and selective approach to N-alkylation. nih.govacs.org

| Reaction Type | Reagents and Conditions | Product Class |

| N-Acylation | Acetyl chloride, K2CO3, DMF | N-Acetyl-4-bromo-N-ethyl-2-fluoroaniline |

| N-Alkylation | Benzyl alcohol, Ru-complex catalyst, heat | N-Benzyl-4-bromo-N-ethyl-2-fluoroaniline |

Advanced Cross-Coupling Reactions Utilizing this compound as a Substrate

The C-Br bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent to form a new C-C bond. The Suzuki coupling of 4-bromoaniline (B143363) with various aryl boronic acids has been shown to be efficient, even in the absence of a ligand. researchgate.netacs.org It is expected that this compound would undergo similar reactivity, providing access to a wide range of biphenyl (B1667301) derivatives. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. This would allow for the introduction of a second amino group onto the aromatic ring, leading to substituted phenylene-diamine structures.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction would allow for the introduction of vinyl groups onto the aromatic ring.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2 or Pd(PPh3)4, Base | 4'-Ethylamino-3'-fluoro-[1,1'-biphenyl]-4-yl derivative |

| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, BINAP, NaOtBu | N1-Ethyl-N4,2-di-substituted-benzene-1,4-diamine |

| Heck Reaction | Styrene | Pd(OAc)2, PPh3, Base | 4-Bromo-N-ethyl-2-fluoro-5-styrylaniline (if EAS occurs first) or N-Ethyl-2-fluoro-4-styrylaniline |

Palladium-Catalyzed C-C Coupling (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and aryl bromides like this compound are excellent substrates for these transformations.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a widely used method for the formation of biaryl structures. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of similar bromoaniline derivatives provides valuable insights. For instance, the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids has been successfully achieved using a tetrakis(triphenylphosphine)palladium(0) catalyst and a potassium phosphate (B84403) base, affording the corresponding coupled products in moderate to good yields (43–83%). nih.gov Similarly, the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids in the presence of Pd(PPh₃)₄/K₃PO₄ at 90 °C has been reported to yield both monosubstituted and bisubstituted products. nih.govresearchgate.net These examples suggest that the bromine atom in this compound would readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The electron-donating nature of the N-ethylamino group and the electron-withdrawing fluorine atom can influence the electronic density at the reaction center, potentially affecting the rate of oxidative addition and subsequent steps of transmetalation and reductive elimination.

A typical catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is based on analogous reactions of similar bromoaniline derivatives.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 31-46 | nih.govresearchgate.net |

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed C-C bond-forming reaction. organic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The general reactivity trend for the halide in Sonogashira coupling is I > Br > Cl. libretexts.org While no specific examples of Sonogashira coupling with this compound were found in the searched literature, the reactivity of other aryl bromides is well-established. For instance, the Sonogashira coupling of 4-nitrobromobenzene with various terminal acetylenes has been successfully carried out using palladium(II) complexes as catalysts. researchgate.net The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura reaction, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. Copper-free Sonogashira protocols have also been developed. libretexts.org Given the presence of the bromine atom, this compound is expected to be a viable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl moiety at the 4-position.

Copper-Mediated C-N and C-O Coupling Reactions

Copper-catalyzed cross-coupling reactions provide an alternative and often complementary approach to palladium-catalyzed methods for the formation of C-N and C-O bonds. These reactions are particularly useful for the synthesis of arylamines and diaryl ethers.

Copper-mediated C-O coupling for the synthesis of diaryl ethers also follows the principles of the Ullmann condensation, reacting an aryl halide with a phenol (B47542) or an alcohol. The use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a catalyst for the C-N cross-coupling of aryl halides with trans-4-hydroxy-l-proline has been reported, highlighting the use of heterogeneous catalysts in such transformations. researchgate.net Similar catalytic systems could potentially be applied to the C-O coupling of this compound with phenolic partners. A study on the ligand-free C-O cross-coupling reaction of 4-nitrobenzaldehyde (B150856) with phenol catalyzed by a Cu-MOF-74 catalyst demonstrates the potential of metal-organic frameworks in facilitating such reactions. researchgate.net

Table 2: General Conditions for Copper-Mediated Coupling Reactions This table is based on general methodologies for C-N and C-O coupling reactions.

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Type |

|---|---|---|---|---|

| CuI | Cs₂CO₃ | DMSO | 100 | C-N Coupling |

| CuFe₂O₄ nanoparticles | Cs₂CO₃ | DMSO | 100 | C-N Coupling |

Iron-Catalyzed Cross-Coupling Methods

The use of iron, an abundant, inexpensive, and low-toxicity metal, as a catalyst for cross-coupling reactions has garnered significant interest as a sustainable alternative to precious metals like palladium. organicreactions.orgresearchgate.net Iron catalysts have been shown to be effective in a variety of cross-coupling reactions, including the coupling of aryl halides with organometallic reagents. organicreactions.org

While specific examples of iron-catalyzed cross-coupling reactions involving this compound are not described in the available literature, the general applicability of iron catalysts to aryl bromides suggests its potential as a substrate. Iron-catalyzed cross-coupling reactions often proceed through mechanisms that are distinct from those of palladium-catalyzed reactions, and the exact nature of the active iron species and the catalytic cycle can be complex and are still a subject of investigation. organicreactions.orgbedfordcatalysis.com Some proposed mechanisms involve the formation of low-valent iron species that can undergo oxidative addition to the aryl halide. For example, an iron-catalyzed enyne cross-coupling reaction has been developed using FeCl₃ as a catalyst and a lithium bromide additive, which proceeds in high yields. organic-chemistry.org This method's success with alkenyl bromides suggests that aryl bromides like this compound could also be suitable substrates under optimized conditions.

Cycloaddition and Annulation Reactions Involving this compound

Information regarding the participation of this compound in cycloaddition and annulation reactions is scarce in the reviewed literature. However, the presence of the aniline ring and the potential for further functionalization through cross-coupling reactions opens up possibilities for its derivatives to be used in such transformations.

For instance, if the bromine atom is replaced by an unsaturated group via a cross-coupling reaction, the resulting product could participate in various cycloaddition reactions. For example, an alkyne-substituted derivative could undergo [2+2] cycloaddition reactions. A study on haloacetylenes activated by a trifluoroacetyl group showed their ability to undergo [2+2] cycloaddition with non-activated alkenes. researchgate.net Similarly, a diene-substituted derivative could participate in Diels-Alder reactions.

Annulation reactions, which involve the formation of a new ring fused to an existing one, could also be envisioned. For example, a derivative of this compound with an appropriately positioned ortho-functional group could undergo intramolecular cyclization to form a heterocyclic system.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics of the cross-coupling reactions would be influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the electronic and steric properties of the substituents on the aniline ring. The electron-donating N-ethyl group and the electron-withdrawing fluorine atom would have opposing electronic effects on the aromatic ring, which could modulate the rate of key steps in the catalytic cycle, such as oxidative addition.

Comprehensive Analysis of Spectroscopic and Structural Data for this compound Remains Elusive in Scientific Literature

A thorough investigation into existing scientific databases and scholarly articles reveals a significant gap in the detailed spectroscopic and structural characterization of the chemical compound this compound. Despite the availability of information on its parent compound, 4-bromo-2-fluoroaniline, specific and in-depth research findings for the N-ethylated derivative are not publicly accessible. Consequently, the development of a detailed article on its advanced spectroscopic and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

A deeper dive into spectroscopic data, a cornerstone of chemical structure elucidation, proved similarly fruitless. There is no available information regarding the high-resolution nuclear magnetic resonance (NMR) spectra for this compound. This includes the absence of data for multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N), which is essential for a comprehensive structural assignment. Furthermore, no studies detailing the use of 2D NMR techniques such as COSY, HMQC, HMBC, and NOESY for determining the connectivity and stereochemistry of this compound have been published. The scientific community has also not reported any investigations using solid-state NMR for the polymorphic and conformational analysis of this specific molecule.

Similarly, the structural analysis of this compound through single-crystal X-ray diffraction remains an uncharted area of research. There are no published crystal structures for this compound, which means that critical information regarding its molecular conformation, stereochemistry, crystal packing, and supramolecular interactions, such as hydrogen and halogen bonding, is currently unknown.

In contrast, some spectral information is available for the related compound, 4-bromo-2-fluoroaniline. nih.govchemicalbook.com This includes ¹H NMR, ¹³C NMR, and IR spectra. However, the presence of the N-ethyl group in the requested compound would significantly alter its spectroscopic and structural properties, making direct extrapolation of data from the parent aniline derivative scientifically unsound.

While the search did identify other related bromo-fluoroaniline derivatives that have been structurally characterized, none of these provide the specific data necessary to construct a scientifically accurate and detailed report on this compound. The lack of primary research on this particular compound prevents the creation of the requested in-depth scientific article.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N Ethyl 2 Fluoroaniline and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

For a molecule like 4-Bromo-N-ethyl-2-fluoroaniline, the Hirshfeld surface would be instrumental in elucidating the nature and extent of various non-covalent interactions. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, govern the molecular packing and, consequently, the material's bulk properties. The surface is typically color-coded to highlight regions of close contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

Complementing the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). Each type of interaction has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the complex network of interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of chemical compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, enabling the determination of the elemental composition of a molecule. For this compound (C₈H₉BrFN), the theoretical exact mass can be calculated with high precision.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses. Common fragmentation patterns for N-alkylanilines involve the cleavage of the C-N bond and rearrangements. For this compound, key fragmentation steps would likely include the loss of an ethyl radical (•CH₂CH₃) to form a stable anilinium-type cation, and the loss of a methyl radical (•CH₃) from the ethyl group. The aromatic ring can also undergo fragmentation, although this is generally less favorable. The fragmentation of related compounds, such as 4-bromo-2-fluoroaniline (B1266173), shows a primary peak corresponding to the molecular ion. nih.gov

Table 1: Plausible HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Possible Neutral Loss |

| [M]⁺ | [C₈H₉BrFN]⁺ | 217.9984 | - |

| [M - CH₃]⁺ | [C₇H₆BrFN]⁺ | 202.9728 | •CH₃ |

| [M - C₂H₅]⁺ | [C₆H₄BrFN]⁺ | 188.9572 | •C₂H₅ |

| [M - Br]⁺ | [C₈H₉FN]⁺ | 138.0719 | •Br |

Vibrational Spectroscopy (FT-IR and Raman)

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its various functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) is particularly informative, containing a complex series of bands that are unique to the molecule. This region includes C=C stretching vibrations of the aromatic ring, N-H bending vibrations, and C-N stretching vibrations. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the ranges of 1000-1400 cm⁻¹ and 500-700 cm⁻¹, respectively. Computational studies on similar molecules, such as 4-fluoroaniline, have aided in the precise assignment of these vibrational modes.

Table 2: Tentative Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR, Raman |

| C=C Aromatic Stretch | 1450 - 1600 | FT-IR, Raman |

| N-H Bend | 1500 - 1650 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR, Raman |

| C-F Stretch | 1000 - 1400 | FT-IR |

| C-Br Stretch | 500 - 700 | FT-IR, Raman |

The ethyl group attached to the nitrogen atom introduces conformational flexibility to the this compound molecule. Rotation around the C-N and C-C single bonds can lead to the existence of different conformers, or rotational isomers. These conformers may have distinct energies and vibrational frequencies.

Vibrational spectroscopy can be a sensitive tool for studying conformational isomerism. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands that are specific to certain conformers. The relative intensities of these bands can provide information about the population of each conformer and the energy difference between them. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict the structures and vibrational frequencies of the different conformers, aiding in the interpretation of the spectra. tsijournals.comnih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and optical properties of a molecule. These techniques involve the excitation of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of light.

The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the substituted benzene (B151609) ring. The positions and intensities of these bands are influenced by the nature and position of the substituents on the aromatic ring. The amino group acts as an auxochrome, typically causing a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The halogen substituents also modulate the electronic transitions.

Fluorescence spectroscopy measures the light emitted when an excited molecule returns to its ground electronic state. Not all molecules that absorb light are fluorescent. For this compound, the presence of the heavy bromine atom could potentially quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, if fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band, and the Stokes shift (the difference in wavelength between the absorption and emission maxima) would provide information about the extent of structural relaxation in the excited state.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value | Technique |

| Absorption Maximum (λmax) | 250 - 350 nm | UV-Vis |

| Molar Absorptivity (ε) | 1,000 - 15,000 M⁻¹cm⁻¹ | UV-Vis |

| Emission Maximum (λem) | Dependent on fluorescence quantum yield | Fluorescence |

| Stokes Shift | Dependent on fluorescence | Fluorescence |

Computational and Theoretical Investigations of 4 Bromo N Ethyl 2 Fluoroaniline

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine molecular characteristics. For a molecule like 4-Bromo-N-ethyl-2-fluoroaniline, DFT, especially with hybrid functionals like B3LYP, would be a common and effective choice, balancing computational cost and accuracy.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A key aspect of this molecule's structure is the conformational flexibility of the N-ethyl group. The rotation around the C-N bond (phenyl ring to nitrogen) and the C-C bond (within the ethyl group) gives rise to different spatial arrangements (conformers). Conformational analysis involves mapping the potential energy surface as these dihedral angles are varied to identify the most stable conformer(s). colostate.edulumenlearning.com Studies on related N-substituted anilines show that the orientation of the alkyl group relative to the aromatic ring is influenced by steric hindrance and subtle electronic interactions. researchgate.net For this compound, the fluorine atom at the ortho position would likely create significant steric clash with the ethyl group, influencing its preferred orientation.

Table 1: Predicted Stable Conformer Characteristics for this compound (Hypothetical Data) This table is illustrative, based on principles of conformational analysis, as specific data for the compound is unavailable.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Feature |

| Anti | ~180° | 0.00 | Ethyl group points away from the ring, minimizing steric strain. |

| Gauche | ~60° | > 2.0 | Ethyl group is closer to the ring, likely destabilized by the ortho-fluorine. |

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. chemrxiv.orgsemanticscholar.orgmdpi.com

For an aniline (B41778) derivative, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the nitrogen atom's lone pair. The LUMO is usually a π*-antibonding orbital of the aromatic ring. thaiscience.info The presence of a bromine atom (electron-withdrawing via induction, donating via resonance) and a fluorine atom (strongly electron-withdrawing) will modulate the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies for Substituted Anilines (Calculated via DFT/B3LYP) This table presents hypothetical, representative data to illustrate expected trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aniline | -5.15 | -0.10 | 5.05 |

| 4-Bromoaniline (B143363) | -5.25 | -0.35 | 4.90 |

| This compound | -5.40 | -0.50 | 4.90 |

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. asianpubs.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. materialsciencejournal.org For this compound, characteristic frequencies would include N-H stretching (if a proton were present on the nitrogen, which it is not in the ethylated form), C-N stretching, C-H stretching of the aromatic ring and ethyl group, and vibrations involving the C-F and C-Br bonds. asianpubs.orgdtic.mil Comparing calculated frequencies with experimental spectra helps confirm the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org The local electronic environment, influenced by the electronegativity of fluorine and bromine and the anisotropic effects of the benzene ring, determines the chemical shift of each nucleus. Theoretical predictions for the specific shifts of the aromatic and ethyl protons and carbons would be critical for assigning experimental spectra.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. acs.org An MD simulation of this compound would model its behavior in a condensed phase, such as in a solvent like water or methanol. mdpi.com

These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amine group and the halogen atoms.

Conformational Dynamics: The transitions between different conformers in solution, providing a dynamic view of the flexibility of the ethyl group.

Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is a powerful tool for exploring how chemical reactions occur. Transition State Theory (TST) is a cornerstone for this, used to calculate the rates of elementary reactions. wikipedia.org It assumes that reactants are in equilibrium with a high-energy structure known as the transition state, which lies at a saddle point on the potential energy surface.

Potential Energy Surface Scans and Activation Energy Calculations

To study a potential reaction involving this compound (e.g., electrophilic aromatic substitution or a nucleophilic substitution), researchers would first perform a potential energy surface (PES) scan. This involves systematically changing the geometry along a defined reaction coordinate to map the energy pathway from reactants to products.

The highest point on this pathway is the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea) . A lower activation energy corresponds to a faster reaction rate. These calculations are crucial for understanding reaction feasibility and selectivity, predicting which products are most likely to form. While no specific reaction mechanism studies for this compound are published, this methodology is standard for exploring the reactivity of novel compounds. wikipedia.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the structural features of a molecule and its physicochemical properties. libretexts.orglibretexts.orgmdpi.com These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating the process of drug discovery and materials science. mdpi.comnih.gov

The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, determines its properties. nih.gov A general QSPR model can be expressed as:

Property = f(Descriptor 1, Descriptor 2, ...)

Where f is a mathematical function, often a linear or non-linear regression model. nih.gov

To build a QSPR model, a set of numerical descriptors that capture the essential structural features of the molecules in a dataset is required. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic composition of a molecule, such as molecular weight, number of atoms, and number of bonds.

Topological Indices: These are numerical values derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. nih.govwikipedia.org They encode information about the size, shape, and branching of the molecule. Examples include the Wiener index, Randić index, and Zagreb indices. wikipedia.org

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms in a molecule and include information about its size and shape.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of a molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges. molssi.org

The table below provides examples of molecular descriptors that would be relevant for a QSPR study of substituted anilines like this compound.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Randić Connectivity Index | A measure of the degree of branching of the carbon skeleton. |

| Topological | Wiener Index | The sum of the distances between all pairs of vertices in the molecular graph. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | The energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

Topological indices, in particular, are powerful descriptors in QSPR studies as they can be easily calculated from the 2D structure of a molecule and have been shown to correlate well with various physical and chemical properties. researchgate.netresearchgate.netkg.ac.rs

Once the molecular descriptors are calculated, they can be correlated with experimentally determined properties using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govresearchgate.netrsc.org

Reactivity: The reactivity of substituted anilines in electrophilic aromatic substitution is influenced by the electronic properties of the substituents. chemistrysteps.com Electron-donating groups increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. libretexts.org QSPR models can quantify these relationships. For instance, a QSPR model for the reaction rate of nitration of a series of substituted anilines might look like:

log(k) = c₀ + c₁σ + c₂E_HOMO + ...

Where k is the reaction rate constant, σ is the Hammett substituent constant (an electronic descriptor), and E_HOMO is the energy of the highest occupied molecular orbital.

Chromatographic Properties: The retention time of a compound in chromatography is another property that can be effectively modeled using QSPR. mdpi.comnih.govnih.govmdpi.com In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is primarily governed by the hydrophobicity of the compound. Therefore, descriptors related to hydrophobicity, such as the logarithm of the octanol-water partition coefficient (logP), are often used in QSPR models for retention time prediction. nih.gov

The following table shows hypothetical data for a QSPR study on a series of substituted anilines, illustrating the correlation between molecular descriptors and a property like chromatographic retention factor (log k).

| Compound | logP | Dipole Moment (Debye) | log k (Retention Factor) |

| Aniline | 1.09 | 1.53 | 0.85 |

| 4-Chloroaniline | 1.83 | 2.99 | 1.25 |

| 4-Bromoaniline | 2.05 | 3.05 | 1.38 |

| 4-Nitroaniline | 1.39 | 6.29 | 1.10 |

| This compound (Estimated) | ~2.8 | ~3.5 | ~1.8 |

A QSPR model derived from such data could then be used to predict the retention behavior of this compound. The development of robust QSPR models is an iterative process involving descriptor selection, model building, and rigorous validation to ensure its predictive power. mdpi.comnih.gov

Advanced Applications in Organic Synthesis and Materials Science Utilizing 4 Bromo N Ethyl 2 Fluoroaniline

Building Blocks for Complex Organic Molecules

The strategic placement of reactive functional groups on the aniline (B41778) scaffold of 4-Bromo-N-ethyl-2-fluoroaniline makes it an important intermediate for the construction of intricate organic molecules, particularly those with applications in medicinal chemistry.

Synthesis of Advanced Pharmaceutical Intermediates (Generic Structural Precursors)

The core structure of this compound is analogous to key intermediates used in the synthesis of targeted therapeutics. For instance, its parent compound, 4-bromo-2-fluoroaniline (B1266173), is a crucial component in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases, which is used in the treatment of certain types of cancer. The synthesis of Vandetanib involves the coupling of 4-bromo-2-fluoroaniline with a quinazoline (B50416) core.

The N-ethyl group in this compound offers a handle for further diversification, potentially influencing the pharmacokinetic properties of the resulting drug candidates. The bromine atom serves as a key reactive site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of molecular fragments. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.

The general reactivity of this class of compounds is highlighted in the synthesis of various pharmaceutical precursors. For example, 4-bromo-2-fluoroaniline can be used to prepare 4-amino-3-fluorophenyl boronic acid, a valuable reagent in its own right for the synthesis of biaryl compounds with potential biological activity. prepchem.comscbt.com The N-ethylated derivative would be expected to undergo similar transformations, leading to a diverse library of complex pharmaceutical intermediates.

Table 1: Key Reactions for Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester | Biaryl compounds | Kinase inhibitors, GPCR modulators |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | Di- or tri-arylamines | CNS-active agents, anti-inflammatory drugs |

| Heck Coupling | Palladium catalyst, alkene | Alkenyl-substituted anilines | Natural product synthesis, antiviral agents |

| Sonogashira Coupling | Palladium/copper catalyst, alkyne | Alkynyl-substituted anilines | Anticancer agents, imaging probes |

Construction of Privileged Scaffolds and Heterocyclic Systems

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. Halogenated anilines are frequently employed in the construction of such scaffolds, particularly nitrogen-containing heterocyclic systems which are prevalent in pharmaceuticals.

Research has demonstrated the synthesis of complex heterocyclic structures from similar building blocks. For example, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, was synthesized from 4-bromo-2-fluoroaniline. chemicalbook.com This underscores the potential of this compound to serve as a precursor to novel heterocyclic entities with potential therapeutic value.

Monomers and Components in Polymer Chemistry

The unique electronic and structural features of this compound also make it an intriguing candidate as a monomer or a comonomer in the synthesis of functional polymers.

Synthesis of Functionalized Polymers with Tunable Properties

Aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline. The incorporation of substituents onto the aniline ring allows for the fine-tuning of the resulting polymer's properties, such as solubility, processability, and electronic characteristics.

The N-ethyl group in this compound can enhance the solubility of the corresponding polymer in common organic solvents, a significant advantage for polymer processing and characterization. The fluorine and bromine atoms are expected to have a profound impact on the electronic properties of the polymer. The electron-withdrawing nature of the halogens can influence the polymer's oxidation potential and conductivity. Furthermore, the bromine atom provides a site for post-polymerization modification, allowing for the introduction of additional functionalities along the polymer chain.

The polymerization of aniline derivatives can be achieved through various methods, including chemical and electrochemical oxidation. The reactivity of the N-ethylamino group is a key factor in the polymerization process. acs.org

Table 2: Potential Polymer Properties Influenced by Functional Groups

| Functional Group | Potential Effect on Polymer Properties |

| N-ethyl | Increased solubility, improved processability |

| 4-Bromo | Site for post-polymerization modification, altered electronic properties |

| 2-Fluoro | Modified electronic properties, enhanced thermal stability |

Application in Optoelectronic and Specialty Materials

Polymers derived from functionalized anilines often exhibit interesting optoelectronic properties, making them suitable for applications in light-emitting diodes (LEDs), solar cells, and sensors. The extended π-conjugation in polyanilines, coupled with the electronic effects of substituents, can lead to materials with tunable band gaps and photoluminescence characteristics.

Ligands and Precursors in Organometallic and Coordination Chemistry

The nitrogen atom of the N-ethylamino group in this compound possesses a lone pair of electrons, making it a potential ligand for a variety of metal centers. The electronic environment of the nitrogen, influenced by the electron-withdrawing fluoro and bromo substituents, can modulate the properties of the resulting organometallic or coordination complexes.

The formation of metal complexes with aniline-type ligands can lead to catalysts with unique reactivity and selectivity. The steric bulk provided by the N-ethyl group and the ortho-fluoro substituent can create a specific coordination environment around the metal center, influencing the outcome of catalytic reactions.

Furthermore, the bromine atom can be utilized to form organometallic reagents, such as Grignard or organolithium species, which can then be used in a wide range of transformations. For instance, a patent describes the use of 4-bromo-2-fluoroaniline to form an arylmagnesium bromide, which is then used to synthesize arylpropionic acids. google.com This highlights the potential of this compound to serve as a precursor to novel organometallic reagents and complexes with applications in catalysis and synthetic methodology.

Design and Synthesis of Metal Complexes with Catalytic Potential

The aniline moiety is a cornerstone in the architecture of ligands for transition metal catalysis. The nitrogen atom's lone pair allows it to coordinate with a metal center, and the substituents on the aromatic ring can be used to finely tune the electronic and steric properties of the resulting complex. Although specific metal complexes of this compound are not prominently documented, its potential as a ligand can be inferred from research on similar anilido- and N-alkylaniline-based complexes.

For instance, palladium complexes containing bromoaniline ligands are effective pre-catalysts for cross-coupling reactions. mdpi.comrsc.org A hypothetical palladium complex of this compound could be anticipated to show activity in reactions like the Suzuki or Chan-Lam couplings. In a study on copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands, derivatives containing a 4-bromoaniline (B143363) moiety were synthesized and showed excellent catalytic activity in Chan-Lam coupling reactions. mdpi.com This suggests that the bromo-substituted aniline framework is highly viable for constructing effective catalysts.

Table 1: Representative Catalytic Performance of Anilido-Imine Copper Complexes in Chan-Lam Coupling Data is based on analogous systems to illustrate potential applications.

| Catalyst (Analogous) | Reaction | Yield (%) | Reference |

|---|---|---|---|

| Cu[{2-[(4-BrC₆H₄)N=C(H)]C₆H₄}N(8-C₉H₆N)]Cl | Phenylboronic acid + Benzimidazole | 94 | mdpi.com |

Development of Fluorescent Probes and Sensors (non-biological)

Substituted anilines are common scaffolds in the design of fluorescent probes and sensors. nih.govillinois.edu The fluorescence properties of these molecules can be modulated by analyte binding or reaction at the aniline nitrogen, leading to a detectable signal. For this compound, several structural features are pertinent to sensor design.

The aniline nitrogen can act as a recognition site or a point of attachment for a more complex fluorophore system. Its basicity and nucleophilicity, modulated by the fluoro and bromo substituents, would influence its interaction with target analytes.

Critically, the presence of a bromine atom can be exploited through the "heavy-atom effect." researchgate.net This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to strong phosphorescence or enabling applications in thermally activated delayed fluorescence (TADF). nih.govfigshare.com A sensor designed from this scaffold could, therefore, operate via phosphorescence quenching or enhancement, offering advantages like longer emission lifetimes and reduced background interference compared to conventional fluorescence. While some studies report an "anti-heavy-atom effect" where bromine enhances fluorescence quantum yield, this also highlights the significant, albeit complex, influence of the halogen. rsc.org

A general strategy for creating a sensor would involve linking the aniline nitrogen to a known fluorophore. The interaction of an analyte with the aniline moiety could disrupt or alter photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET) processes, resulting in a "turn-on" or "turn-off" fluorescent response. nih.govresearchgate.net

Building Block for Novel Materials Architectures

The rigid structure and defined substitution pattern of this compound make it a candidate building block for creating highly ordered, porous materials.

Design and Synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks (linkers) joined by strong covalent bonds. nih.govtcichemicals.comtcichemicals.com To be used as a primary linker, a molecule must typically have at least two reactive sites to allow for polymerization. While this compound has only one obvious reactive site (the amine), it could be chemically modified (e.g., through lithiation and boronation of the bromo-position) to create a bifunctional linker.

Alternatively, it can be used as a "capping" or modifying agent in COF synthesis. More importantly, the presence of fluorine and bromine atoms is highly desirable for functionalizing the pores of a COF. Fluorinated COFs often exhibit enhanced stability and can have unique adsorption properties, making them suitable for gas separation and storage. chinesechemsoc.orgnih.govresearchgate.net The fluorine atoms within the pores would create a fluorophilic environment, potentially enabling selective guest uptake. The bromine atom offers a site for post-synthetic modification, where the C-Br bond could be converted to other functional groups via cross-coupling reactions, further tailoring the properties of the framework.

Table 2: Properties of Fluorinated Covalent Organic Frameworks (Illustrative Examples) Data is based on analogous systems to illustrate potential material properties.

| COF Name (Analogous) | Monomers | Surface Area (m²/g) | Application | Reference |

|---|---|---|---|---|

| FBP-COF | Partially fluorinated linkers | >1000 | Photocatalytic CO₂ Reduction | chinesechemsoc.org |

Optically Active Materials and Liquid Crystals

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. "Calamitic" or rod-shaped molecules are a major class of compounds that form liquid crystalline phases. nih.govcolorado.edu These molecules typically consist of a rigid core (often containing multiple aromatic rings) and flexible terminal groups. usm.mymdpi.com

This compound could serve as a precursor for a component of a calamitic liquid crystal. For example, the aniline nitrogen could be reacted with an aldehyde to form a Schiff base (imine), a common linking group in liquid crystal design. tandfonline.com This would extend the rigid core of the molecule. The polarity and shape, influenced by the fluorine, bromine, and N-ethyl groups, would affect the intermolecular interactions that govern the formation and stability of liquid crystal phases (e.g., nematic or smectic). Research on other aniline-based liquid crystals shows that terminal groups have a profound impact on the mesophase properties. tandfonline.comnih.gov The unique dipole moment imparted by the C-F and C-Br bonds in the target compound could be a valuable tool for designing materials with specific dielectric properties.

Role in Advanced Catalysis (beyond synthesis of the compound itself)

Beyond being a simple ligand, this compound has the potential to be used as a precursor to more complex catalytic systems.

Utilization as a Catalyst Precursor or Modifier

The structure of this compound is suitable for the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of ligands in modern catalysis. A potential synthetic route could involve the reaction of the aniline with a glyoxal (B1671930) derivative followed by cyclization to form a benzimidazolium salt. The N-ethyl group and the electronic effects of the fluorine and bromine atoms on the backbone of the resulting NHC would directly influence the stability and catalytic activity of its corresponding metal complexes.

Furthermore, aniline derivatives can be used to modify the surface of heterogeneous catalysts. For example, it could be grafted onto a support material like silica (B1680970) or alumina (B75360). The functionalized support could then be used to immobilize metal nanoparticles, where the aniline moiety helps to stabilize the metal and modulate its catalytic activity. The presence of halogens could further influence the electronic interaction between the support and the active metal species.

Absence of Evidence in Chiral Catalyst Development for this compound